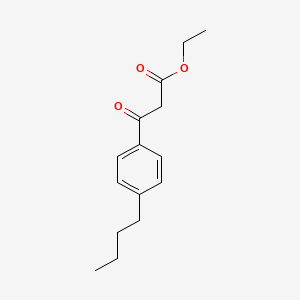

Ethyl (4-n-butylbenzoyl)acetate

Description

Ethyl (4-n-butylbenzoyl)acetate (CAS: 1260859-10-6) is an ester derivative with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol. It features a 4-n-butylbenzoyl group attached to an ethyl acetate backbone. The compound is primarily used in research settings, particularly in organic synthesis and pharmaceutical intermediate development. It is stored at -20°C to maintain stability and exists as a solid or powder .

Properties

IUPAC Name |

ethyl 3-(4-butylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-5-6-12-7-9-13(10-8-12)14(16)11-15(17)18-4-2/h7-10H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWDHLCSXAAXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-n-butylbenzoyl)acetate typically involves the esterification of 3-(4-butylphenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl (4-n-butylbenzoyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-n-butylbenzoyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-(4-butylphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(4-butylphenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Ethyl (4-n-butylbenzoyl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in organic chemistry.

- Major Products Formed:

- Oxidation: Formation of 3-(4-butylphenyl)-3-oxopropanoic acid.

- Reduction: Formation of 3-(4-butylphenyl)-3-hydroxypropanoate.

- Substitution: Formation of various substituted esters or amides.

Biological Studies

The compound is utilized in biological research to investigate enzyme-catalyzed reactions and metabolic pathways. Its interactions with specific molecular targets can provide insights into biochemical processes.

- Mechanism of Action:

The ester group can undergo hydrolysis to release active components that participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.

Industrial Applications

Ethyl (4-n-butylbenzoyl)acetate finds utility in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial formulations.

Case Study 1: Synthesis of Novel Compounds

In a study aimed at synthesizing novel compounds for pharmaceutical applications, researchers used ethyl (4-n-butylbenzoyl)acetate as a precursor. The resulting compounds exhibited enhanced biological activity against specific targets, demonstrating the utility of this ester in drug development.

Case Study 2: Antimicrobial Activity Assessment

A laboratory investigation assessed the antimicrobial properties of derivatives synthesized from ethyl (4-n-butylbenzoyl)acetate. Results indicated significant activity against common pathogens, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, suggesting superior efficacy.

Mechanism of Action

The mechanism of action of Ethyl (4-n-butylbenzoyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-butylphenyl)-3-oxopropanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-(Benzyloxy)phenylacetate ()

- Key Difference : The benzyloxy group (-OCH₂C₆H₅) replaces the n-butyl chain.

- This may reduce solubility in non-polar solvents .

Ethyl-P(N-Butylamino)benzoate (CAS: 94-32-6, )

- Molecular Formula: C₁₃H₁₉NO₂.

- Key Difference: An n-butylamino (-NH-C₄H₉) group replaces the benzoylacetate moiety.

- Impact: The amino group increases polarity and basicity, making this compound more reactive in acid-base reactions. It is used as a pharmaceutical intermediate, contrasting with the target compound’s ester-focused reactivity .

Ethyl 1-sec-Butyl-2-(4-chlorobenzoyl)acetate ()

- Key Difference : A sec-butyl group and chlorine substituent are present.

- Impact: The chlorine atom is electron-withdrawing, directing electrophilic substitution reactions meta.

Functional Group Comparisons

Ethyl Acetate (Evidences 6–7)

- Molecular Formula : C₄H₈O₂.

- Key Difference : A simple ester lacking aromatic or alkyl substituents.

- Impact : Ethyl acetate is a volatile liquid (b.p. 77°C) with widespread use as a solvent. The target compound’s aromatic and alkyl groups increase molecular weight and reduce volatility, making it more suitable for solid-phase synthesis .

Ethyl 4-Nitrobenzoate Derivatives ()

Physicochemical Properties

| Property | Ethyl (4-n-Butylbenzoyl)acetate | Ethyl-P(N-Butylamino)benzoate | Ethyl Acetate |

|---|---|---|---|

| Molecular Weight | 248.32 g/mol | 221.29 g/mol | 88.11 g/mol |

| Physical State | Solid/Powder | Likely liquid | Liquid |

| Storage Conditions | -20°C | Room temperature* | Room temperature |

| Key Functional Group | Ester | Ester + Amine | Ester |

*No specific storage data for Ethyl-P(N-Butylamino)benzoate, but similar amines often require inert atmospheres .

Stability and Reactivity

- Hydrolysis Sensitivity : The target compound’s ester group is susceptible to hydrolysis under acidic/basic conditions, but the n-butyl chain may sterically protect the carbonyl compared to smaller analogues like ethyl acetate .

- Thermal Stability : Higher molecular weight and aromaticity likely improve thermal stability over simple esters.

Biological Activity

Ethyl (4-n-butylbenzoyl)acetate is a compound of interest in various fields, including medicinal chemistry and industrial applications. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

Ethyl (4-n-butylbenzoyl)acetate has the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 1260859-10-6

The compound features an ethyl ester functional group and a butyl-substituted benzoyl moiety, which influences its solubility and reactivity.

The biological activity of Ethyl (4-n-butylbenzoyl)acetate is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. The ester group can undergo hydrolysis to release active metabolites, such as 3-(4-butylphenyl)-3-oxopropanoic acid. This metabolite can participate in biochemical pathways, potentially affecting metabolic processes within cells.

Enzyme Interaction

Research indicates that Ethyl (4-n-butylbenzoyl)acetate can be utilized in studies involving enzyme-catalyzed reactions. Its structural characteristics allow it to act as a substrate or inhibitor for specific enzymes, which could be valuable in drug discovery and metabolic pathway analysis.

Synthesis Methods

Ethyl (4-n-butylbenzoyl)acetate can be synthesized through several methods, typically involving the reaction of 4-n-butylbenzoic acid with ethyl acetate in the presence of a catalyst. This method aligns with green chemistry principles by minimizing waste and optimizing yield .

Case Study: Antimicrobial Evaluation

A study evaluated the biological activity of various benzoyl derivatives against Mycobacterium smegmatis and other bacterial strains. The results indicated that certain structural modifications enhanced antimicrobial potency. While specific data on Ethyl (4-n-butylbenzoyl)acetate was not highlighted, the findings suggest that similar compounds could exhibit significant antibacterial effects .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between Ethyl (4-n-butylbenzoyl)acetate and other related esters:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 3-(4-methylphenyl)-3-oxopropanoate | Benzoyl Ester | Moderate antimicrobial activity |

| Ethyl 3-(4-ethylphenyl)-3-oxopropanoate | Benzoyl Ester | Antimicrobial properties noted |

| Ethyl (4-tert-butylbenzoyl)acetate | Benzoyl Ester | High lipophilicity; potential for antimicrobial action |

Ethyl (4-n-butylbenzoyl)acetate's unique butyl group may confer distinct biological activities compared to its methyl or ethyl counterparts, influencing its solubility and interaction with biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.